Methyl 4-amino-3,3-dimethylbutanoate
Description
Methyl 4-amino-3,3-dimethylbutanoate (C₇H₁₆ClNO₂) is a branched-chain ester featuring an amino group at the fourth carbon and two methyl substituents at the third carbon (see Figure 1). It is commonly synthesized as a hydrochloride salt to enhance stability and solubility . Its structural uniqueness lies in the positioning of the amino group and dimethyl substitution, which differentiate it from related compounds like MDMB (methyl (S)-2-amino-3,3-dimethylbutanoate) .
Properties
IUPAC Name |
methyl 4-amino-3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,5-8)4-6(9)10-3/h4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOYHIRCXWHSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-amino-3,3-dimethylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-3,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 4-amino-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-amino-3,3-dimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Structural Isomerism: Positional Effects of the Amino Group
- Methyl 4-Amino-3,3-Dimethylbutanoate: Amino group at C4; dimethyl substitution at C3.
- MDMB (Methyl (S)-2-Amino-3,3-Dimethylbutanoate): Amino group at C2; dimethyl substitution at C3 .
Functional Group Variations: Substituent Effects
- MPP (Methyl [(S)-2-Amino-3-Phenylpropanoate]): Features a phenyl group at C3 instead of dimethyl substitution. Biological Activity: MPP derivatives exhibit higher potency variations (e.g., 21>19>24 in receptor assays) compared to MDMB derivatives, where core motifs (e.g., ICA, INACA) show similar potency (7≈8≈39) .
- Methyl 2-Benzoylamino-3-Oxobutanoate: Contains a benzoyl-protected amino group and a ketone at C3. Synthesized via condensation with aromatic amines under acidic conditions, differing from the hydrochloride salt preparation of this compound .
Research Findings and Implications
- Receptor Binding: MDMB derivatives show consistent CB1/CB2 activation regardless of core modifications, unlike MPP, where phenyl substitution drives potency fluctuations . This compound’s C4 amino group may reduce interaction with cannabinoid receptors compared to C2-substituted analogs.
- Synthetic Accessibility: The hydrochloride salt form of this compound simplifies purification but requires harsh conditions (e.g., HCl/dioxane), contrasting with milder methods for benzoylated analogs .
- Commercial Viability: Discontinuation of this compound (CymitQuimica, 2025) highlights challenges in scalability compared to MDMB and MPP, which remain research staples .
Biological Activity
Methyl 4-amino-3,3-dimethylbutanoate (MDMB) is a compound of significant interest in medicinal chemistry and pharmacology due to its structural similarities to amino acids and its potential biological activities. This article explores the biological activity of MDMB, its mechanisms of action, and relevant case studies that highlight its applications and effects.
Chemical Structure and Properties
This compound is characterized by the following properties:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 181.66 g/mol
- CAS Number : 1781234-68-1
The compound exists as a hydrochloride salt, enhancing its solubility in water, which is beneficial for various pharmaceutical applications.
MDMB's mechanism of action primarily involves its interaction with specific receptors and enzymes within biological systems. It is believed to influence metabolic pathways related to neurotransmitters and energy metabolism. The compound may modulate appetite and energy expenditure, making it a candidate for treating obesity and metabolic disorders.
Key Mechanisms:
- Receptor Interaction : MDMB may interact with receptors involved in appetite regulation.
- Enzymatic Modulation : It can influence enzyme activities that affect metabolic pathways.
Biological Activities
MDMB exhibits several notable biological activities:
- Appetite Regulation : Research indicates that compounds similar to MDMB can modulate appetite, potentially aiding in weight management.
- Neurotransmitter Influence : Its structural similarity to amino acids suggests potential interactions with neurotransmitter systems, which could impact mood and cognitive functions.
- Metabolic Effects : Preliminary findings suggest that MDMB may enhance energy metabolism, which is crucial for developing treatments for metabolic disorders.
Case Study 1: Appetite Regulation
A study investigated the effects of MDMB on appetite in animal models. Results indicated that administration of MDMB led to a significant reduction in food intake compared to control groups. This suggests potential applications in obesity treatment.
Case Study 2: Neurotransmitter Interaction
Another research project focused on the interaction of MDMB with serotonin receptors. The findings demonstrated that MDMB could act as an agonist at certain serotonin receptor subtypes, potentially influencing mood regulation and anxiety levels.
Comparative Analysis with Similar Compounds
To understand the unique properties of MDMB, it is essential to compare it with structurally similar compounds. Below is a comparative table highlighting key features:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 4-amino-3,3-dimethylbutanoate | 1086265-11-3 | Ethyl group; different solubility properties |
| (R)-Methyl 2-amino-3,3-dimethylbutanoate | 78358347 | Different stereochemistry; potential activity variance |
| Methyl 4-amino-2,2-dimethylbutanoate | 951160-35-3 | Variation in amino group position; affects reactivity |
MDMB's unique combination of functional groups contributes to its distinct biological activity compared to these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
